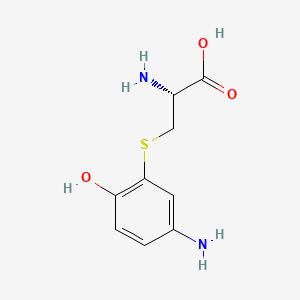
L-cysteine, S-(5-amino-2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is a compound with the molecular formula C9H12N2O3S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 5-amino-2-hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine, S-(5-amino-2-hydroxyphenyl)- typically involves multiple stepsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
L-cysteine, S-(5-amino-2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
L-cysteine, S-(5-amino-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein structure and function, particularly in the context of disulfide bond formation.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of L-cysteine, S-(5-amino-2-hydroxyphenyl)- involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, which is crucial for its role in biological systems. This compound can also interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-cysteine: A naturally occurring amino acid with a thiol group.
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group attached to the amino group.
S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine: Another derivative with an acetamido group attached to the phenyl ring.
Uniqueness
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is unique due to the presence of the 5-amino-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and development.
Propriétés
Numéro CAS |
97321-92-1 |
|---|---|
Formule moléculaire |
C9H12N2O3S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(5-amino-2-hydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c10-5-1-2-7(12)8(3-5)15-4-6(11)9(13)14/h1-3,6,12H,4,10-11H2,(H,13,14)/t6-/m0/s1 |
Clé InChI |
AJRWCFGVLFPFNZ-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC(=C(C=C1N)SCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
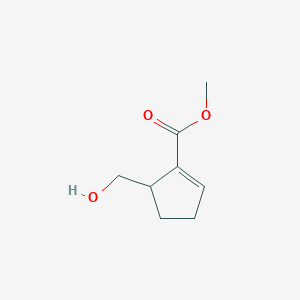
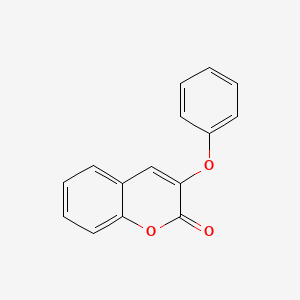
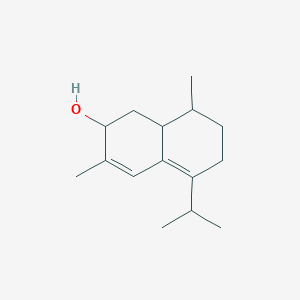
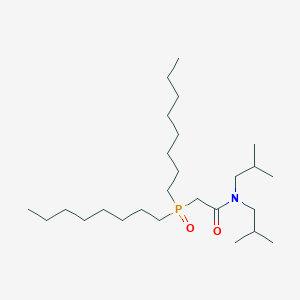
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
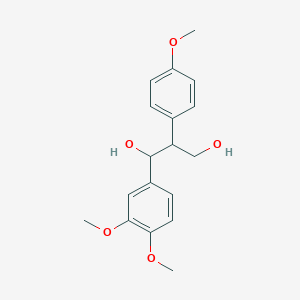
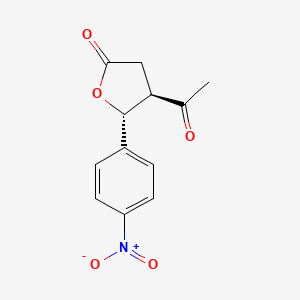
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
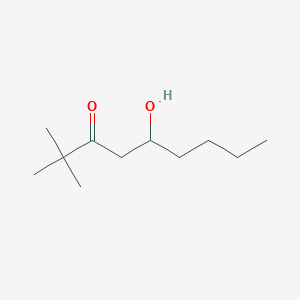
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
